N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-13-14(2)21-19-17(15-8-4-3-5-9-15)12-20-23(19)18(13)22-16-10-6-7-11-16/h3-5,8-9,12,16,22H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHXFJVDLUFKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and scalability. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can exhibit different biological activities and physical properties, making them valuable for further research and development.
Scientific Research Applications
Mechanism of Action and Pharmacological Properties
N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine acts primarily as an inhibitor of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is crucial for cell growth and proliferation, making it a target for cancer therapies. Inhibition of this pathway can lead to reduced tumor growth and proliferation in various cancer types.
Table 1: Summary of Pharmacological Properties
| Property | Description |
|---|---|
| Target | mTOR pathway |
| Effect | Inhibition of cell growth and proliferation |
| Potential Use | Cancer treatment |
| Selectivity | High selectivity towards mTOR compared to other kinases |
Cancer Treatment
Numerous studies have investigated the efficacy of this compound in preclinical models of cancer. For instance, a study demonstrated that this compound effectively reduced the growth of breast cancer cells in vitro by inhibiting the mTOR signaling pathway. The results indicated a dose-dependent response, suggesting that higher concentrations lead to more significant inhibition of cell proliferation .
Neuropharmacology
Recent research has also explored the role of this compound as a serotonin 5-HT6 receptor antagonist. It has been shown to influence cognitive functions and may have implications for treating neurodegenerative diseases such as Alzheimer's disease. A study found that derivatives of pyrazolo[1,5-a]pyrimidines exhibited potent antagonistic effects on 5-HT6 receptors, which are implicated in cognitive processes .
Comparative Studies
Comparative studies with other mTOR inhibitors have positioned this compound as a promising candidate due to its selectivity and potency. For instance, a comparative analysis demonstrated that this compound had a more favorable side effect profile compared to traditional chemotherapy agents while maintaining efficacy against tumor growth .
Mechanism of Action
N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific structural features and biological activities. Similar compounds include other pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds. These compounds share common structural elements but may differ in their substituents and functional groups, leading to variations in their properties and applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Modifications
- N-Substituents: The cyclopentyl group at position 7 distinguishes this compound from analogues with pyridin-2-ylmethylamine (e.g., 3-(4-fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, ) . Other N-substituents include imidazolylpropyl (e.g., Pir-12-5c, ) and phenethyl groups (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, ), which enhance hydrophilicity or target selectivity .
- 3-Phenyl Substituents: Fluorination at the 4-position of the 3-phenyl ring (e.g., 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, ) improves anti-mycobacterial activity by enhancing electron-withdrawing effects . The non-fluorinated phenyl group in the target compound may reduce potency against M. tb but could mitigate toxicity risks. Trifluoromethyl groups (e.g., Pir-12-5c, ) further increase lipophilicity and metabolic stability .
5,6-Substituents :
Anti-Mycobacterial Activity
- Fluorinated 3-phenyl derivatives (e.g., 32–35 , ) exhibit potent M. tb inhibition (MIC values <1 µM) due to enhanced target affinity for ATP synthase . The absence of fluorine in the target compound suggests reduced efficacy in this context.
- Pyridin-2-ylmethylamine derivatives (e.g., 47–51 , ) show low hERG liability and favorable microsomal stability, critical for drug development . The cyclopentyl group’s lipophilicity may alter pharmacokinetics.
Anti-Wolbachia and Enzyme Inhibition
- Pyrazolopyrimidines with sulfonyl or allyl groups (e.g., 10c , ) target Wolbachia, a bacterial endosymbiont in filarial parasites . The target compound’s dimethyl groups may limit similar activity due to reduced electrophilicity.
- MPZP (), a CRF1 receptor antagonist, shares the pyrazolopyrimidine core but includes methoxy and methylpiperazinyl groups, highlighting the scaffold’s adaptability to diverse targets .
Physicochemical Properties
Key Research Findings and Implications
- Fluorine’s Role : Fluorination at the 3-phenyl ring is a critical determinant of anti-mycobacterial activity, suggesting that the target compound may benefit from similar modifications .
- N-Substituent Flexibility : Cyclopentylamine’s steric bulk may enhance metabolic stability but reduce solubility compared to pyridin-2-ylmethylamine derivatives. Hybrid designs (e.g., cyclopentyl + fluorophenyl) could optimize balance .
- 5,6-Dimethyl vs.
Biological Activity
N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases. This article explores its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Synthesis
The compound exhibits a pyrazolo[1,5-a]pyrimidine scaffold, which is known for its diverse biological activities. The synthesis typically involves the cyclization of appropriate precursors, followed by functionalization to introduce the cyclopentyl and phenyl groups.
1. Kinase Inhibition
Recent studies have highlighted the compound's role as an inhibitor of the FLT3 kinase, which is crucial in the treatment of acute myeloid leukemia (AML). FLT3 mutations are associated with poor prognosis in AML patients. The compound demonstrated significant inhibitory activity against FLT3-ITD mutations in vitro, suggesting its potential as a therapeutic agent for AML .
2. Antiviral Properties
In vitro evaluations have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral activities against human immunodeficiency virus type 1 (HIV-1) and herpes simplex virus type 1 (HSV-1). The structure-activity relationship (SAR) studies indicate that modifications at the N-cyclopentyl position can enhance antiviral efficacy .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed notable activity against various strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating resistant bacterial infections .
Case Study 1: Acute Myeloid Leukemia Treatment
A study investigated the efficacy of this compound in AML models. The results indicated that the compound significantly reduced cell viability in FLT3-mutated cell lines compared to controls. The IC50 values were determined to be in the low micromolar range, demonstrating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| FLT3-ITD Positive | 0.75 |
| FLT3-Wild Type | 10.5 |
Case Study 2: Antiviral Efficacy
In another study focusing on antiviral activity, the compound was tested against HIV-1 and HSV-1. The results showed a dose-dependent inhibition of viral replication:
| Virus Type | IC50 (µM) |
|---|---|
| HIV-1 | 2.0 |
| HSV-1 | 4.5 |
These findings support further investigation into its mechanism of action and potential clinical applications.
Research Findings Overview
The biological activity of this compound is characterized by:
- Kinase Inhibition : Effective against FLT3 mutations in AML.
- Antiviral Properties : Significant activity against HIV and HSV.
- Antimicrobial Effects : Potent against MRSA strains.
Q & A
Q. What are the standard synthetic pathways for preparing N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[1,5-a]pyrimidine core. A common approach includes:
- Condensation reactions : Cyclization of 5-amino-pyrazole derivatives with β-keto esters or enaminones under reflux conditions (e.g., ethanol or toluene, 80–100°C) to form the pyrimidine ring .
- Substitution reactions : Introducing the cyclopentylamine group via nucleophilic substitution or Buchwald-Hartwig coupling, often using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/methanol) to isolate the final product .
Q. How is the molecular structure of this compound confirmed experimentally?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromaticity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Single-crystal diffraction (e.g., CCDC deposition) to resolve regioselectivity and stereochemical details, as demonstrated for analogous pyrazolo-pyrimidines .
Q. What basic analytical methods are used to assess purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
- TLC : Monitoring reaction progress using silica gel plates and visualizing under UV light .
- Stability tests : Accelerated degradation studies under varied pH, temperature, and light exposure .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopentyl vs. aryl groups) impact biological activity?
- SAR studies : Substituting the cyclopentyl group with bulkier moieties (e.g., 3,4-dimethoxyphenyl) enhances binding to kinase ATP pockets but may reduce solubility. Methyl groups at positions 5/6 improve metabolic stability by hindering oxidative degradation .
- Trifluoromethyl effects : Introducing -CF₃ at position 2 increases lipophilicity and target affinity, as seen in analogous compounds with IC₅₀ values <100 nM against cancer cell lines .
Q. What strategies resolve contradictions in biological assay data across studies?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis assays) to minimize variability .
- Orthogonal validation : Confirm initial findings with complementary methods (e.g., SPR for binding affinity, Western blotting for target modulation) .
Q. How is regioselectivity achieved during synthesis of the pyrazolo-pyrimidine core?
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Cryo-EM/Molecular docking : Resolve interactions with targets like tubulin or kinases (e.g., CDK2) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for lead optimization .
Q. How are pharmacokinetic properties (e.g., bioavailability) evaluated preclinically?
- In vitro assays : Caco-2 permeability tests and microsomal stability assays (human liver microsomes) .
- In vivo studies : Rodent PK profiling (IV/PO administration) to calculate AUC, t₁/₂, and clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
